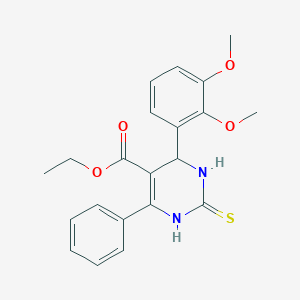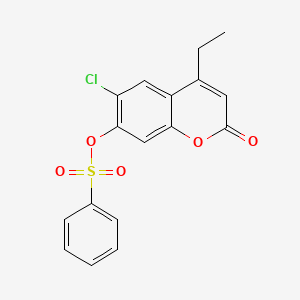
N-(3-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of piperidinecarboxamide compounds and has been studied extensively for its various applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-(3-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide involves its interaction with various targets in the body. The compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has been found to have various biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, the compound has been shown to reduce oxidative stress in the body by increasing the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity in animal studies. However, the compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. In addition, the compound may have different effects in different animal models, and more studies are needed to determine its efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide. One direction is to further investigate its potential therapeutic properties for the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its interaction with various targets in the body. In addition, more studies are needed to determine its efficacy and safety in humans. Finally, the compound may have potential applications in other fields such as agriculture and environmental science, and more research is needed to explore these possibilities.
In conclusion, N-(3-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been studied extensively for its various applications in the field of medicine, and more research is needed to fully understand its properties and potential applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide have been discussed in this paper.
Synthesemethoden
The synthesis of N-(3-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide involves several steps. The starting material is cyclopropylamine, which is reacted with 3-chlorobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with 3,4-dimethoxybenzoyl chloride to form the corresponding amide. Finally, the amide is cyclized with acetic anhydride to give the desired product.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorobenzyl)-1-cyclopropyl-6-oxo-3-piperidinecarboxamide has been studied for its various applications in the field of medicine. It has been shown to have potential therapeutic properties for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-cyclopropyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-3-1-2-11(8-13)9-18-16(21)12-4-7-15(20)19(10-12)14-5-6-14/h1-3,8,12,14H,4-7,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRSMDRGBYIBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CCC2=O)C(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134848.png)
![5-{3-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134852.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5134859.png)

![ethyl 4-[(4-chlorobenzoyl)amino]-5-formyl-2-methyl-3-thiophenecarboxylate](/img/structure/B5134874.png)


![ethyl 7-bromo-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-bis(2-propoxyphenyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5134908.png)
![1-{[1-(2-methylbenzyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5134916.png)
![N-{1-[1-(2,4-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5134923.png)
![4-bromo-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5134925.png)
![N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5134935.png)
![ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B5134943.png)
![2-[4-(4-bromobenzoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B5134944.png)